Fmoc-N-Me-Gln-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

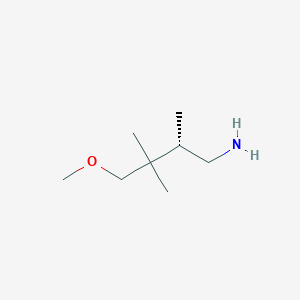

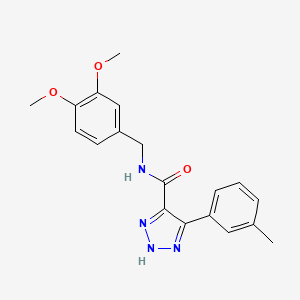

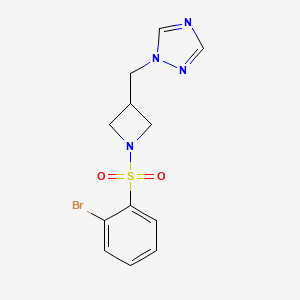

“Fmoc-N-Me-Gln-OH” is a chemical compound with the CAS Number: 910056-51-8 . Its IUPAC name is N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-methyl-L-glutamine . It is used as a building block in the synthesis of sponge-derived cyclic depsipeptide natural products polydiscamides B, C, and D .

Synthesis Analysis

A solid-phase synthesis method for Fmoc-N-Me-AA-OH was developed using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy . Two strategies for the alkylation step were compared, employing either dimethyl sulfate or methyl iodide in the Biron−Kessler method . The desired amino acids, Fmoc-N-Me-Thr(tBu)-OH and Fmoc-N-Me-βAla-OH, were synthesized by both strategies with high yield and purity .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string NC(=O)CCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O . The InChI key is RKLOXTAEGHPJPW-SFHVURJKSA-N .

Chemical Reactions Analysis

“this compound” is a useful building block, used in the first total synthesis of sponge-derived cyclic depsipeptide natural products polydiscamides B, C, and D .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 382.42 . It is a solid at room temperature and should be stored at 2-8°C .

科学研究应用

抗菌和抗炎应用

Fmoc-N-Me-Gln-OH 和类似化合物在生物医学材料的开发中显示出前景。值得注意的是,芴甲氧羰基(Fmoc)修饰的自组装构建模块已被用于抗菌和抗炎目的。例如,由 Fmoc-五氟-L-苯丙氨酸-OH 形成的纳米组装体表现出显着的抗菌能力,并且由于抗菌活性所需的剂量低,已成功地融入到树脂基复合材料中,而不会损害其机械和光学性能。这标志着为生物医学应用创造增强复合材料的显着进步 (施奈德等人,2019)。

纳米技术和材料科学

在材料科学和纳米技术领域,Fmoc 保护的基于氨基酸的水凝胶已被开发用于在凝胶相内掺入和分散功能化的单壁碳纳米管(f-SWCNT)。这导致杂化水凝胶比天然凝胶更耐热且更具弹性,表现出增加的储能模量和导电性。这种杂化水凝胶表明了一种方便的程序,用于创建基于功能化 SWCNT 的杂化纳米材料 (Roy & Banerjee, 2012)。

自组装和水凝胶化

Fmoc 保护的芳香族氨基酸的自组装和水凝胶化特性已被广泛探索。这些化合物能够形成高效、稳定和透明的水凝胶,可用于制备和稳定荧光少原子银纳米簇。水凝胶基质不仅为纳米簇提供了一个结构,还影响它们的荧光特性,突出了这些材料在生物成像和传感等应用中的潜力 (Roy & Banerjee, 2011)。

肽合成和功能化

This compound 及相关化合物在肽合成中也至关重要,提供了一种制备 C 端天冬酰胺或谷氨酰胺肽的方法。这种方法涉及将 N α-Fmoc-C α-叔丁基天冬酸酯或谷氨酸酯连接到载体上,通过标准 Fmoc 化学促进链延伸。该方法以高百分比产生肽,没有 C 端副反应,展示了其合成复杂肽的功效和潜力 (Albericio、Abel 和 Bárány, 2009)。

作用机制

Target of Action

Fmoc-N-Me-Gln-OH, also known as N-α-Fmoc-N-γ-trityl-L-glutamine, is primarily used as a protecting group in peptide synthesis . Its primary targets are the amine groups in amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group in this compound acts as a base-labile protecting group . It is introduced by reacting the amine group of an amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can be removed rapidly by a base, usually piperidine , which prevents the substrate from reacting with the dibenzofulvene byproduct .

Biochemical Pathways

The use of this compound is widespread in Solid Phase Peptide Synthesis (SPPS), where it serves as a temporary protecting group for the amine at the N-terminus . , ensuring the integrity of the peptide chain during synthesis.

Pharmacokinetics

Its solubility properties in most organic solvents are good , which can impact its effectiveness in peptide synthesis.

Result of Action

The use of this compound results in significantly purer peptides than other derivatives used for the introduction of Gln . It allows for the synthesis of peptides of significant size and complexity , contributing to the development of various therapeutics .

Action Environment

The action of this compound is influenced by the environment in which peptide synthesis takes place. For instance, the rate of Fmoc group removal is affected by the concentration of the base, usually piperidine . Furthermore, the temperature of the environment can impact the reaction rate and the stability of the compound .

安全和危害

属性

IUPAC Name |

(2S)-5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-23(18(20(25)26)10-11-19(22)24)21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H2,22,24)(H,25,26)/t18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLOXTAEGHPJPW-SFHVURJKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CCC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CCC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2477826.png)

![4-Benzyl-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2477829.png)

![4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2477830.png)

![N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)

![3-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2477838.png)

![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2477840.png)